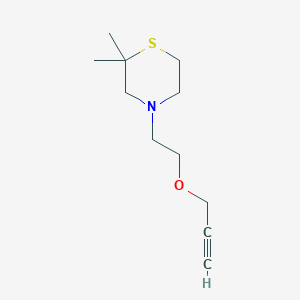
2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine” is a chemical compound with the CAS Number: 1596682-12-0 . It has a molecular weight of 169.29 . The compound is stored at a temperature of 4 degrees and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2-dimethyl-4-(prop-2-yn-1-yl)thiomorpholine . The InChI code for this compound is 1S/C9H15NS/c1-4-5-10-6-7-11-9(2,3)8-10/h1H,5-8H2,2-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.29 . It is stored at a temperature of 4 degrees and is in liquid form .Scientific Research Applications
Chemical Synthesis and Catalysis
Compounds with complex structures, such as 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine, often play a critical role in chemical synthesis, including the development of new synthetic methodologies. For example, Dimethylformamide (DMF) has been used as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations, demonstrating the utility of nitrogen-containing compounds in facilitating complex chemical transformations (Wan, Y., Alterman, M., Larhed, M., & Hallberg, A., 2002). This suggests that compounds like 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine could be explored for their potential roles in catalysis and synthesis, leveraging their structural complexity for innovative chemical processes.
Biocompatible Polymers
Research into the synthesis of biocompatible polymers, such as those based on 2-Methacryloyloxyethyl phosphorylcholine (MPC), highlights the importance of incorporating functional groups that enhance the biological interface of materials (Ma, Y., Tang, Y., Billingham, N., Armes, S., Lewis, A., Lloyd, A., & Salvage, J., 2003). Similarly, the unique structure of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine may offer novel interactions in biological systems, suggesting potential research applications in developing new materials with enhanced biocompatibility or bioactive properties.
Environmental Applications
The use of lignocellulosic substrates for the removal of pesticides from wastewater exemplifies the environmental applications of chemically modified natural materials (Boudesocque, S., Guillon, E., Aplincourt, M., Martel, F., & Noël, S., 2008). Given the structural specificity of 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine, research could explore its use as a functional moiety in biosorbents or in the design of novel materials for environmental remediation, particularly in capturing or degrading organic pollutants.
Photophysical Properties and Materials Science
The study of cyclometalated iridium complexes with efficient red phosphorescence highlights the significance of molecular design in developing materials for organic light-emitting diodes (OLEDs) (Tsuboyama, A., Iwawaki, H., Furugori, M., Mukaide, T., Kamatani, J., Igawa, S., Moriyama, T., Miura, S., Takiguchi, T., Okada, S., Hoshino, M., & Ueno, K., 2003). This research area could benefit from exploring compounds like 2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine as ligands or components in complex molecular architectures for photonic applications, given their potential for unique electronic and optical properties.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it has GHS05, GHS07 pictograms .
properties
IUPAC Name |
2,2-dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c1-4-7-13-8-5-12-6-9-14-11(2,3)10-12/h1H,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFCUCFXLWQJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCOCC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(2-prop-2-ynoxyethyl)thiomorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2939283.png)
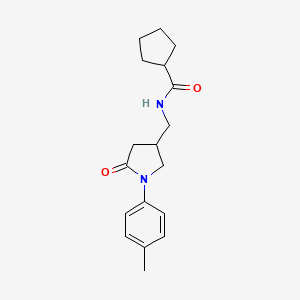
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2939288.png)
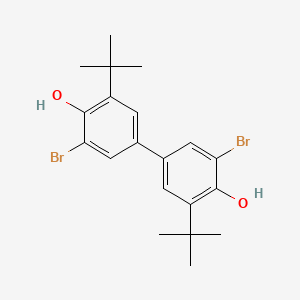
![({[4-(Difluoromethoxy)phenyl]methyl}(methyl)carbamoyl)methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2939294.png)
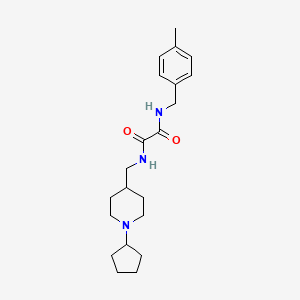
![7-benzyl-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2939296.png)
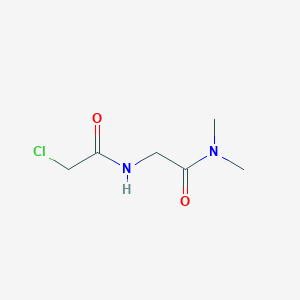
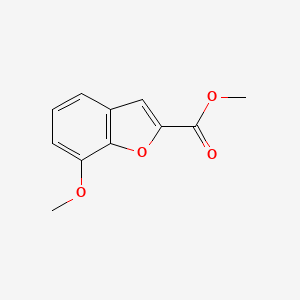
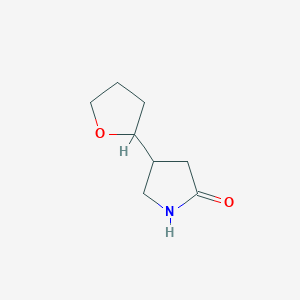


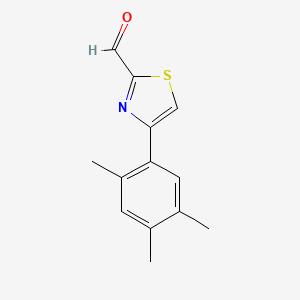
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2939306.png)